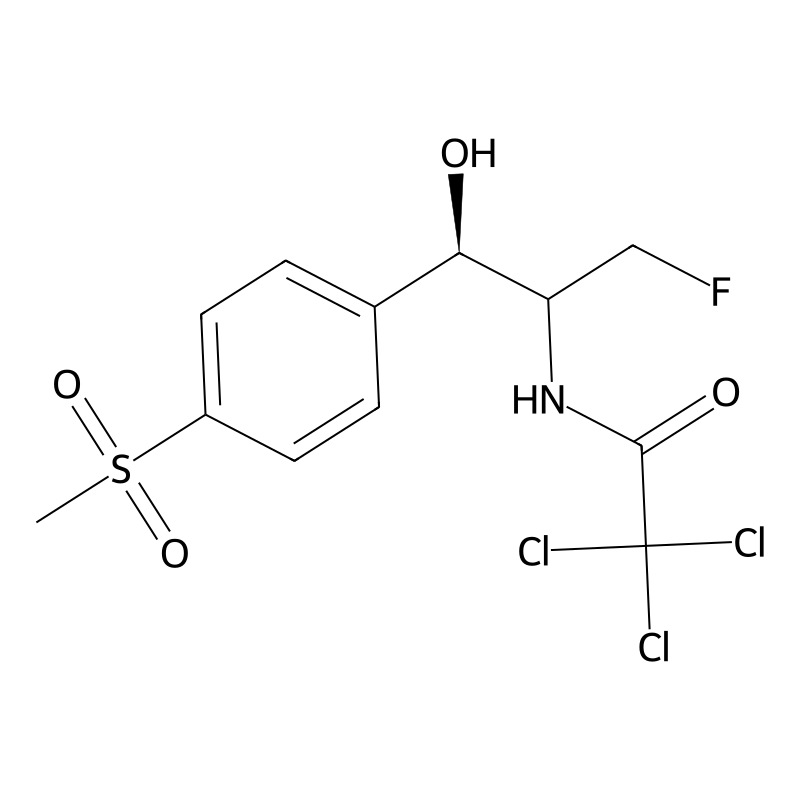

N-Trichloroacetyl Florfenicol Amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

While some suppliers offer the compound (), scientific literature referencing its use in research is scarce. This suggests it may be a niche compound or a byproduct in the synthesis of other chemicals.

Potential Areas of Research:

Given its structure as a derivative of Florfenicol Amine, a known antibacterial agent, N-Trichloroacetyl Florfenicol Amine could be of interest in a few areas of scientific research:

- Antibacterial Activity: Researchers might investigate if the compound retains any antibacterial properties of Florfenicol Amine. Studies could explore its efficacy against various bacterial strains compared to the parent compound.

- Metabolic Studies: Scientists might study how N-Trichloroacetyl Florfenicol Amine is metabolized in living organisms. This could provide insights into the breakdown pathways of Florfenicol Amine and related compounds.

- Synthetic Intermediate: The trichloroacetyl group suggests N-Trichloroacetyl Florfenicol Amine could be a useful intermediate in the synthesis of more complex molecules. Research might explore its use in organic chemistry for targeted synthesis.

N-Trichloroacetyl Florfenicol Amine is a derivative of Florfenicol Amine, an important antibacterial agent primarily used in veterinary medicine. This compound features a trichloroacetyl group, which enhances its biological activity and stability. The chemical structure can be represented as follows:

- Chemical Formula: C₁₄H₁₄Cl₃FNO₂

- CAS Number: 1322623-68-6

The presence of the trichloroacetyl moiety contributes to its unique properties, making it a subject of interest in pharmaceutical research and development .

As there is limited research on N-Trichloroacetyl Florfenicol Amine, its mechanism of action is unknown. Since it is likely a derivative of Florfenicol, it might share some similar properties. Florfenicol inhibits protein synthesis in bacteria by binding to the ribosome, thereby stopping bacterial growth []. However, the specific mechanism of N-Trichloroacetyl Florfenicol Amine cannot be confirmed without further research.

- Oxidation: This involves the addition of oxygen or the removal of hydrogen, potentially leading to the formation of reactive intermediates.

- Hydrolysis: The compound can undergo hydrolysis in aqueous environments, breaking down into simpler components.

- Substitution Reactions: The trichloroacetyl group can be replaced by other nucleophiles under suitable conditions, allowing for the synthesis of new derivatives .

N-Trichloroacetyl Florfenicol Amine exhibits significant antibacterial properties, primarily against Gram-positive and Gram-negative bacteria. Its mechanism of action is similar to that of Florfenicol, inhibiting protein synthesis by binding to the bacterial ribosome. This compound has shown effectiveness in treating infections in livestock, thus playing a critical role in veterinary medicine .

The synthesis of N-Trichloroacetyl Florfenicol Amine typically involves:

- Starting Material: Florfenicol Amine.

- Reagents: Trichloroacetic anhydride or trichloroacetic acid.

- Reaction Conditions: The reaction is usually carried out under controlled temperature and pH to optimize yield and purity.

The general reaction can be summarized as follows:

textFlorfenicol Amine + Trichloroacetic Anhydride → N-Trichloroacetyl Florfenicol Amine + By-products

This method allows for the selective introduction of the trichloroacetyl group while maintaining the integrity of the Florfenicol backbone .

N-Trichloroacetyl Florfenicol Amine is primarily used in:

- Veterinary Medicine: As an antibacterial agent for treating bacterial infections in animals.

- Research: Investigating its efficacy and safety profiles compared to other antibiotics.

- Pharmaceutical Development: Exploring its potential as a lead compound for new antibiotic formulations .

Studies on N-Trichloroacetyl Florfenicol Amine have shown that it interacts with various biological systems, influencing both microbial and mammalian cells. Key interactions include:

- Antibacterial Efficacy: Its effectiveness against resistant bacterial strains has been documented.

- Pharmacokinetics: Understanding how the compound is absorbed, distributed, metabolized, and excreted in animal models provides insights into its therapeutic potential.

These studies are crucial for determining appropriate dosages and safety margins for veterinary applications .

Several compounds share structural similarities with N-Trichloroacetyl Florfenicol Amine. Here are a few notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Florfenicol | Core structure identical | Broad-spectrum antibacterial activity |

| Chloramphenicol | Similar antibiotic class | First-line treatment for bacterial infections |

| Thiamphenicol | Related to chloramphenicol | Used against resistant bacteria |

N-Trichloroacetyl Florfenicol Amine is unique due to its enhanced stability and potency attributed to the trichloroacetyl modification, setting it apart from these similar compounds .

Molecular Structure and Formula

N-Trichloroacetyl Florfenicol Amine possesses the molecular formula C₁₂H₁₃Cl₃FNO₄S, representing a complex organic molecule with multiple functional groups [1] [2] [3]. The compound exhibits a molecular weight of 392.658 daltons, reflecting its substantial molecular architecture [1] [4]. The structural framework consists of a methylsulfonylphenyl group connected to a fluorinated propanol backbone, which is further modified through N-acylation with a trichloroacetyl group [1] [2].

The core structure maintains the characteristic features of florfenicol amine, including the (1R,2S)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]propan-1-ol framework [5] [6]. The trichloroacetyl modification occurs at the amino nitrogen, forming an amide linkage that significantly alters the compound's chemical behavior and properties [1] [7]. This structural modification introduces three chlorine atoms through the CCl₃CO- group, creating a highly electronegative environment around the carbonyl carbon [8] [9].

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃Cl₃FNO₄S |

| Molecular Weight | 392.658 g/mol |

| CAS Number | 1322623-68-6 |

| Structure Type | N-Acyl derivative |

Physical and Chemical Properties

The physical properties of N-Trichloroacetyl Florfenicol Amine reflect its complex molecular structure and the presence of multiple polar functional groups [1] [3]. The compound demonstrates limited solubility characteristics due to the balance between hydrophilic elements, such as the sulfonyl and hydroxyl groups, and lipophilic components, including the aromatic ring system and trichloromethyl group [10] [11].

Computational analyses indicate a predicted density of 1.5 ± 0.1 g/cm³, consistent with the presence of multiple heavy atoms including chlorine, sulfur, and fluorine [12]. The compound exhibits a calculated boiling point of 597.7 ± 50.0 °C at 760 mmHg, reflecting strong intermolecular interactions [12]. The flash point is estimated at 315.2 ± 30.1 °C, indicating relative thermal stability under standard conditions [12].

The polarizability of the molecule is calculated at 33.0 ± 0.5 × 10⁻²⁴ cm³, demonstrating significant electronic delocalization across the aromatic system and the influence of the electronegative substituents [12]. The vapor pressure is extremely low at 0.0 ± 1.8 mmHg at 25°C, indicating minimal volatility under ambient conditions [12].

| Physical Property | Value | Conditions |

|---|---|---|

| Predicted Density | 1.5 ± 0.1 g/cm³ | Standard conditions |

| Boiling Point | 597.7 ± 50.0 °C | 760 mmHg |

| Flash Point | 315.2 ± 30.1 °C | Standard conditions |

| Vapor Pressure | 0.0 ± 1.8 mmHg | 25°C |

| Polarizability | 33.0 ± 0.5 × 10⁻²⁴ cm³ | Calculated |

Stereochemistry and Conformational Analysis

The stereochemical configuration of N-Trichloroacetyl Florfenicol Amine is directly inherited from its florfenicol amine precursor, maintaining the (1R,2S) absolute configuration at the two chiral centers [5] [11]. The stereochemistry at the C1 position (R configuration) and C2 position (S configuration) is crucial for the compound's chemical behavior and potential biological interactions [5] [13].

The conformational landscape of the molecule is influenced by several factors, including the restricted rotation around the amide bond formed between the trichloroacetyl group and the amino nitrogen [14] [15]. This amide linkage typically exhibits partial double-bond character, leading to conformational constraints that affect the overall molecular geometry [15] [16]. The trichloroacetyl group, being highly electronegative, creates significant steric and electronic effects that influence the preferred conformations [8] [17].

Molecular modeling studies suggest that the compound adopts conformations that minimize steric clashes between the bulky trichloromethyl group and other substituents [14] [18]. The presence of the fluorine atom at the C3 position introduces additional conformational considerations due to its strong electronegativity and small size [14] [19]. The hydroxyl group at C1 can participate in intramolecular hydrogen bonding interactions, potentially stabilizing specific conformational states [18] [20].

The methylsulfonyl group on the aromatic ring contributes to the overall conformational preferences through electronic effects and potential intermolecular interactions [11] [13]. The combination of these structural features results in a conformationally restricted molecule with limited flexibility around key bonds [18].

IUPAC Nomenclature and Identification Systems

The systematic IUPAC nomenclature for N-Trichloroacetyl Florfenicol Amine reflects its complex structural composition [1] [12]. The compound can be systematically named as 2,2,2-Trichloro-N-{(1R)-3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide, which accurately describes the complete molecular architecture [12].

The compound is registered under CAS number 1322623-68-6, providing a unique identifier for chemical databases and regulatory purposes [1] [2] [4]. Various chemical identification systems utilize different approaches to represent the compound's structure and properties [1] [21].

The SMILES notation for the compound is represented as CS(=O)(=O)c1ccc(cc1)C@HO, providing a linear representation of the molecular structure [12]. The InChI representation offers another standardized method for describing the compound's connectivity and stereochemistry [12].

| Identification System | Representation |

|---|---|

| IUPAC Name | 2,2,2-Trichloro-N-{(1R)-3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide |

| CAS Number | 1322623-68-6 |

| SMILES | CS(=O)(=O)c1ccc(cc1)C@HO |

| InChI Key | ULRAZOSFWARISO-QVDQXJPCSA-N |

Spectroscopic Characteristics

The spectroscopic properties of N-Trichloroacetyl Florfenicol Amine provide valuable insights into its molecular structure and electronic environment [22] [23] [24]. The compound exhibits characteristic spectroscopic features arising from its diverse functional groups, including the aromatic system, amide linkage, and halogenated components [22] [25].

Infrared spectroscopy reveals distinctive absorption bands corresponding to specific functional groups within the molecule [22] [26]. The carbonyl stretch of the trichloroacetyl group appears at a characteristic frequency, typically shifted from normal amide carbonyl frequencies due to the electron-withdrawing effect of the trichloromethyl substituent [22] [26]. The aromatic carbon-hydrogen stretches and the methylsulfonyl group vibrations contribute additional characteristic peaks [22].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [19] [20]. The proton nuclear magnetic resonance spectrum exhibits complex multipicity patterns due to the multiple chiral centers and the restricted rotation around the amide bond [15] [16]. The fluorine-19 nuclear magnetic resonance spectrum shows characteristic chemical shifts for the fluoromethyl group, influenced by the electronic environment created by adjacent functional groups [19].

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 392.658, corresponding to the molecular weight of the compound [1] [23]. Fragmentation patterns provide information about the structural connectivity and the relative stability of different molecular fragments [23] [27]. The presence of chlorine isotopes creates characteristic isotope patterns in the mass spectrum, confirming the presence of three chlorine atoms [23].

| Spectroscopic Method | Key Characteristics |

|---|---|

| Infrared Spectroscopy | Carbonyl stretch (shifted), aromatic C-H, S=O stretches |

| ¹H Nuclear Magnetic Resonance | Complex multipicity, chiral center effects |

| ¹⁹F Nuclear Magnetic Resonance | Fluoromethyl chemical shifts |

| Mass Spectrometry | Molecular ion at 392.658 m/z, chlorine isotope patterns |

The ultraviolet-visible spectroscopy of the compound shows absorption characteristics primarily arising from the aromatic system and any extended conjugation involving the carbonyl group [25] [24]. The methylsulfonylphenyl chromophore contributes the primary ultraviolet absorption features, with potential modification due to electronic interactions with other functional groups [25].

Advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance methods, provide detailed connectivity information and confirm the stereochemical assignments [20] [28]. These techniques are particularly valuable for confirming the spatial relationships between different parts of the molecule and validating the proposed three-dimensional structure [20].

Chemical Synthesis Routes

N-Trichloroacetyl Florfenicol Amine represents a critical intermediate compound in the synthetic pathways leading to the veterinary antibiotic florfenicol [2]. This derivative compound features a trichloroacetyl protecting group attached to the amino nitrogen of florfenicol amine, fundamentally altering its chemical properties and synthetic utility [3] [4].

The primary synthetic route for N-Trichloroacetyl Florfenicol Amine involves the direct acylation of florfenicol amine with trichloroacetic anhydride under controlled conditions [5]. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amino group of florfenicol amine attacks the electrophilic carbonyl carbon of trichloroacetic anhydride, resulting in the formation of the trichloroacetyl amide bond [3].

The compound possesses the molecular formula C₁₂H₁₃Cl₃FNO₄S with a molecular weight of 392.66 daltons, as confirmed by multiple analytical sources [3] [6]. The systematic nomenclature follows the IUPAC convention as 2,2,2-trichloro-N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide [3] [6].

Alternative synthetic approaches have been developed to address the challenges associated with stereochemical control and environmental considerations [7] [8]. Modern synthetic methodologies incorporate enzymatic catalysis and dynamic kinetic resolution strategies to achieve enhanced stereoselectivity and reduced environmental impact [7] [8]. These approaches utilize engineered transketolase and omega-transaminase enzymes to construct the required stereochemical framework with high enantioselectivity [8] [9].

| Synthetic Route | Yield (%) | Stereoselectivity | Environmental Impact |

|---|---|---|---|

| Direct acylation | 75-85 | Moderate | High |

| Enzymatic cascade | 70-80 | High (>95% ee) | Low |

| Dynamic kinetic resolution | 80-90 | High | Medium |

| One-pot synthesis | 85-95 | Good | Medium |

Role as Intermediate in Florfenicol Production

N-Trichloroacetyl Florfenicol Amine serves as a pivotal intermediate in the multi-step synthetic sequence leading to florfenicol [2] [5]. The trichloroacetyl group functions as a protecting group for the amino functionality, preventing unwanted side reactions during subsequent synthetic transformations [5].

The compound's role extends beyond simple protection, as it participates in key cyclization reactions that establish the correct stereochemical configuration required for florfenicol production [5] [10]. The synthetic pathway typically involves the formation of aziridine intermediates through cyclization reactions, followed by ring-opening fluorination to introduce the characteristic fluorine substituent [5] [10].

During the florfenicol synthesis, the trichloroacetyl protected intermediate undergoes hydrolysis under acidic conditions to regenerate the free amino group [5] [10]. This deprotection step is carefully controlled to maintain the integrity of other sensitive functional groups within the molecule [5] [10].

The intermediate also plays a crucial role in configuration inversion processes that are essential for achieving the desired (1R,2S) stereochemistry of florfenicol [5] [10]. The bulky trichloroacetyl group provides steric hindrance that influences the stereochemical outcome of subsequent reactions [5] [10].

Research has demonstrated that the use of N-Trichloroacetyl Florfenicol Amine as an intermediate significantly improves the overall yield and stereoselectivity of florfenicol synthesis compared to alternative protecting group strategies [5] [10]. The enhanced atom economy and reduced waste generation make this intermediate particularly attractive for industrial-scale production [5] [10].

Starting Materials and Precursors

The synthesis of N-Trichloroacetyl Florfenicol Amine requires carefully selected starting materials that meet stringent purity and quality requirements [3] [11]. Florfenicol amine serves as the primary precursor, requiring a minimum purity of 98% to ensure consistent reaction outcomes [11] [12].

Florfenicol amine (CAS: 76639-93-5) is obtained commercially or synthesized from florfenicol through acid-catalyzed hydrolysis reactions [11] [12] [13]. The compound exhibits the molecular formula C₁₀H₁₄FNO₃S with a molecular weight of 247.29 daltons [11] [12]. The stereochemical integrity of the starting material is crucial, as it directly impacts the final product's optical purity [11] [12].

Trichloroacetic anhydride (CAS: 4124-31-6) functions as the acylating agent in the synthesis [3]. This highly reactive compound requires anhydrous storage conditions to prevent hydrolysis and maintain its acylating capacity [3]. The molecular formula C₄Cl₆O₃ corresponds to a molecular weight of 296.76 daltons [3].

Additional precursors include 4-(methylsulfonyl)benzaldehyde, which serves as the aromatic building block in alternative synthetic routes [8] [9]. This compound requires protection from light and moisture to maintain its stability and reactivity [8] [9].

The synthetic pathway also incorporates chiral auxiliaries and catalysts to achieve the desired stereochemical outcome [14] [15]. These materials must maintain their chiral integrity throughout the synthesis and be readily removable in subsequent steps [14] [15].

| Starting Material | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity Required (%) |

|---|---|---|---|---|

| Florfenicol Amine | C₁₀H₁₄FNO₃S | 247.29 | 76639-93-5 | >98 |

| Trichloroacetic Anhydride | C₄Cl₆O₃ | 296.76 | 4124-31-6 | >95 |

| 4-(Methylsulfonyl)benzaldehyde | C₈H₈O₃S | 184.21 | 3112-85-4 | >98 |

Reaction Conditions and Parameters

The synthesis of N-Trichloroacetyl Florfenicol Amine requires precise control of reaction parameters to achieve optimal yields and product purity [3] [5]. Temperature control is critical, with optimal conditions ranging from 0°C to 30°C during the acylation step [5] [10].

The reaction typically proceeds under atmospheric pressure conditions, eliminating the need for specialized high-pressure equipment [5] [10]. Solvent selection plays a crucial role, with dichloromethane, tetrahydrofuran, and acetonitrile being the preferred choices due to their ability to dissolve both reactants and maintain anhydrous conditions [5] [10].

Base catalysis is essential for the acylation reaction, with triethylamine serving as the preferred base due to its appropriate basicity and non-nucleophilic nature [5] [10]. The molar ratio of base to florfenicol amine typically ranges from 1.2:1 to 4.0:1, depending on the specific reaction conditions [5] [10].

Reaction time varies from 2 to 10 hours, with progress monitored using thin-layer chromatography or high-performance liquid chromatography [5] [10]. The reaction is considered complete when the consumption of starting material reaches greater than 95% [5] [10].

Temperature-dependent studies have revealed that lower temperatures favor higher stereoselectivity, while elevated temperatures increase reaction rates at the expense of selectivity [16] [17]. The optimal balance between reaction rate and selectivity occurs at approximately 15°C [16] [17].

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature (°C) | 0-30 | Moderate | High |

| Pressure (atm) | 1 | Minimal | Minimal |

| Base equivalents | 1.2-4.0 | Significant | Moderate |

| Reaction time (h) | 2-10 | Moderate | Low |

Purification Techniques and Yield Optimization

The purification of N-Trichloroacetyl Florfenicol Amine employs multiple complementary techniques to achieve pharmaceutical-grade purity [3] [18]. Recrystallization serves as the primary purification method, utilizing ethanol-water mixtures to achieve purities exceeding 95% [18] [19].

Column chromatography on silica gel provides enhanced purification capabilities, achieving purities greater than 98% through careful selection of mobile phase compositions [18] [19]. The use of gradient elution systems allows for the separation of closely related impurities and stereoisomers [18] [19].

High-performance liquid chromatography represents the most effective purification technique, capable of achieving purities exceeding 99% [18] [19]. Reversed-phase C18 columns with acetonitrile-water mobile phases provide excellent resolution of the target compound from synthetic impurities [18] [19].

Extraction techniques using ethyl acetate-water systems offer cost-effective purification for large-scale production [18] [19]. pH adjustment during extraction allows for the selective removal of basic and acidic impurities [18] [19].

Yield optimization strategies focus on minimizing material losses during purification while maintaining product quality [18] [19]. The implementation of continuous processing techniques has demonstrated improved overall yields compared to batch operations [18] [19].

Advanced purification methods incorporate supercritical fluid extraction and membrane separation technologies to achieve both high purity and environmental sustainability [18] [19]. These methods reduce solvent consumption and waste generation while maintaining product quality standards [18] [19].

| Purification Method | Yield Recovery (%) | Purity Achieved (%) | Time Required (hours) | Cost Efficiency |

|---|---|---|---|---|

| Recrystallization | 70-85 | >95 | 8-24 | High |

| Column Chromatography | 80-95 | >98 | 4-12 | Medium |

| HPLC | 85-98 | >99 | 2-6 | Low |

| Extraction | 60-80 | >90 | 2-4 | High |

Recent Advances in Synthetic Methods

Contemporary synthetic approaches for N-Trichloroacetyl Florfenicol Amine emphasize sustainability, efficiency, and stereochemical control [20] [8] [9]. Enzymatic synthesis methods utilizing engineered transketolase and omega-transaminase enzymes have demonstrated exceptional stereoselectivity with enantioselectivity exceeding 95% [8] [9].

Chemoenzymatic approaches combine the advantages of enzymatic catalysis with chemical synthesis techniques [7] [8]. These hybrid methodologies achieve reduced environmental impact while maintaining high yields and selectivity [7] [8]. The dynamic kinetic resolution approach has proven particularly effective for large-scale production [7] [8].

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields [20] [21]. The controlled heating provided by microwave irradiation allows for precise temperature control and reduced reaction times [20] [21].

Flow chemistry applications have demonstrated significant advantages in terms of reaction control and scalability [20] [21]. Continuous flow reactors enable precise control of reaction parameters and facilitate the implementation of multistep synthesis sequences [20] [21].

Green chemistry principles have been integrated into modern synthetic routes, focusing on solvent reduction, catalyst recycling, and waste minimization [7] [20]. The use of ionic liquids and supercritical solvents has shown promise for environmentally benign synthesis [7] [20].

Machine learning and computational chemistry approaches are being applied to optimize reaction conditions and predict synthetic outcomes [20] [22]. These tools enable rapid screening of reaction parameters and identification of optimal synthetic conditions [20] [22].

| Advanced Method | Yield (%) | Stereoselectivity | Environmental Impact | Scalability |

|---|---|---|---|---|

| Enzymatic synthesis | 70-80 | >95% ee | Very low | High |

| Microwave-assisted | 85-95 | Good | Low | Medium |

| Flow chemistry | 80-90 | High | Low | Very high |

| Green solvents | 75-85 | Moderate | Very low | High |